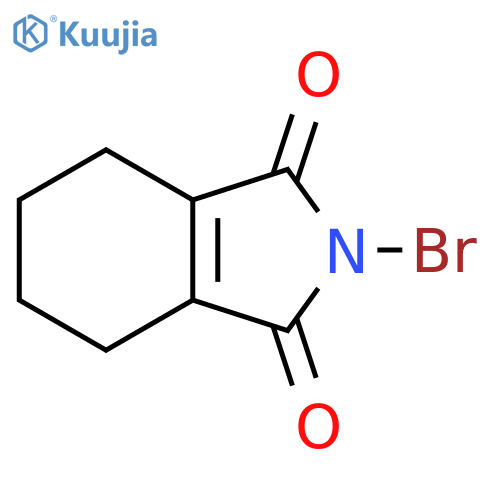

Cas no 1858241-63-0 (2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione)

1858241-63-0 structure

商品名:2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS番号:1858241-63-0

MF:C8H8BrNO2

メガワット:230.058621406555

MDL:MFCD29034981

CID:4709147

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

- FCH4234775

- 1H-isoindole-1,3(2H)-dione, 2-bromo-4,5,6,7-tetrahydro-

-

- MDL: MFCD29034981

- インチ: 1S/C8H8BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H2

- InChIKey: WXDJAIACPITNNA-UHFFFAOYSA-N

- ほほえんだ: BrN1C(C2=C(C1=O)CCCC2)=O

計算された属性

- せいみつぶんしりょう: 228.974

- どういたいしつりょう: 228.974

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B139030-50mg |

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

1858241-63-0 | 50mg |

$ 45.00 | 2022-06-07 | ||

| A2B Chem LLC | AI41694-500mg |

2-Bromo-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione |

1858241-63-0 | >95% | 500mg |

$370.00 | 2024-04-20 | |

| TRC | B139030-100mg |

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

1858241-63-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB418178-500mg |

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione; . |

1858241-63-0 | 500mg |

€157.00 | 2025-02-19 | ||

| A2B Chem LLC | AI41694-1g |

2-Bromo-4,5,6,7-tetrahydro-1h-isoindole-1,3(2h)-dione |

1858241-63-0 | >95% | 1g |

$384.00 | 2024-04-20 | |

| abcr | AB418178-500 mg |

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

1858241-63-0 | 500MG |

€151.00 | 2023-02-19 | ||

| abcr | AB418178-1 g |

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

1858241-63-0 | 1g |

€172.20 | 2023-06-16 | ||

| abcr | AB418178-1g |

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione; . |

1858241-63-0 | 1g |

€173.00 | 2025-02-19 |

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione 関連文献

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1858241-63-0 (2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量